molecular formula C7H2Cl2FN B3179039 2,3-Dichloro-4-fluorobenzonitrile CAS No. 908123-82-0

2,3-Dichloro-4-fluorobenzonitrile

Cat. No. B3179039
CAS RN: 908123-82-0
M. Wt: 190 g/mol
InChI Key: HMSAYXDLODTUNW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated benzonitriles, such as 2,3-Dichloro-4-fluorobenzonitrile, often involves halogenation reactions, ammoxidation, or other substitution reactions. For instance, 2,4-dichlorobenzonitrile was prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride with higher yield at much lower reaction temperature compared with ammoxidation of 2,4-dichlorotoluene .


Molecular Structure Analysis

The molecular structure of halogenated benzonitriles is typically analyzed using spectroscopic methods and X-ray crystallography. The presence of halogen atoms and a cyano group can lead to specific intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the crystal packing and overall stability of the compound.


Chemical Reactions Analysis

Halogenated benzonitriles participate in various chemical reactions, often serving as precursors for the synthesis of heterocyclic compounds. The reactivity of 2,3-dichloro-4-fluorobenzonitrile would likely be similar, allowing for its use in the construction of diverse chemical libraries relevant to drug discovery.


Physical And Chemical Properties Analysis

The physical and chemical properties of halogenated benzonitriles are influenced by their molecular structure. Density Functional Theory (DFT) calculations can predict geometrical parameters, vibrational spectra, and non-linear optical (NLO) properties.

Scientific Research Applications

Structural and Electronic Properties

The study by (Ribeiro da Silva, Monte, Rocha, & Cimas, 2012) reports on the energetic and structural properties of monofluorobenzonitriles, including 4-fluorobenzonitrile. This research provides insights into the standard molar enthalpies of formation, vapor pressure, and electronic properties of these compounds.

Synthesis Methods

Research by (Suzuki & Kimura, 1991) and (Suzuki & Kimura, 1992) explores the synthesis of difluorobenzonitriles, including 3,4-difluorobenzonitrile, through halogen-exchange reactions. This process involves intermediate compounds like 4-chloro-3-fluorobenzonitrile.

Chemical Fixation Studies

(Kimura, Sunaba, Kamata, & Mizuno, 2012) discuss the use of 2-aminobenzonitriles in the chemical fixation of CO2 to produce quinazoline-2,4(1H,3H)-diones, highlighting the potential applications in CO2 utilization and organic synthesis.

Structural Trends Investigation

(Kamaee, Sun, Luong, & van Wijngaarden, 2015) investigate the structural trends in mono-, di-, and pentafluorobenzonitriles, including 2,3-difluorobenzonitrile, using Fourier transform microwave spectroscopy. This study helps in understanding the effect of fluorination on the benzene ring.

Synthesis of Derivatives

(Zhi, 2001) and (Qiong et al., 1998) focus on synthesizing specific fluorobenzonitrile derivatives, demonstrating methodologies relevant to producing compounds with potential applications in various industries.

Spectroscopic Studies

(Ramu, Rao, & Santhamma, 1993) examine the electronic transitions in difluorobenzonitriles, including 2,3-difluorobenzonitrile, using photoacoustic spectroscopy. This research contributes to understanding the electronic structure of these molecules.

Safety and Hazards

As with any chemical, safety precautions should be taken when handling 2,3-Dichloro-4-fluorobenzonitrile. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective clothing, gloves, and eye/face protection should be worn .

properties

IUPAC Name

2,3-dichloro-4-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2FN/c8-6-4(3-11)1-2-5(10)7(6)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSAYXDLODTUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-4-fluorobenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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